

Application Notes and Protocols: Rezafungin Acetate in Combination Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rezafungin acetate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **rezafungin acetate** in combination with other antifungal agents. Due to the limited availability of public data on the synergistic, additive, or antagonistic effects of rezafungin in combination therapies, this document focuses on providing detailed protocols for in vitro and in vivo studies that can be employed to generate such data. The included tables are templates for the presentation of quantitative results from these experimental protocols.

Introduction to Rezafungin Acetate

Rezafungin is a next-generation echinocandin antifungal agent with a notably long half-life that allows for once-weekly intravenous administration.[1][2] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of 1,3- β -D-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall.[3] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[3] Rezafungin has demonstrated potent in vitro activity against a broad range of clinically relevant fungal pathogens, including various species of *Candida* and *Aspergillus*.[4]

The exploration of combination therapy is a critical area of antifungal research, aiming to enhance efficacy, overcome resistance, and potentially reduce toxicity. While there is a clinical case report on the successful use of rezafungin in combination with isavuconazole for a complex *Candida* infection, comprehensive preclinical data on the synergistic potential of rezafungin with other antifungal classes, such as azoles and polyenes, is not yet widely

available in the public domain. The protocols outlined below provide a framework for systematic in vitro and in vivo evaluation of rezafungin combination therapies.

Quantitative Data Summary (Templates)

The following tables are provided as templates for summarizing quantitative data obtained from the experimental protocols described in this document.

Table 1: In Vitro Synergy Analysis of Rezafungin in Combination with Other Antifungals against Candida Species

Candida Species (Strain)	Rezafungin MIC (µg/mL)	Comparative Antifungal	Comparative MIC (µg/mL)	Combination	FICI	Interpretation
C. albicans (e.g., ATCC 90028)	Data not available	Voriconazole	Data not available	Rezafungin + Voriconazole	Data not available	Data not available
C. glabrata (e.g., ATCC 2001)	Data not available	Isavuconazole	Data not available	Rezafungin + Isavuconazole	Data not available	Data not available
C. auris (e.g., B11220)	Data not available	Amphotericin B	Data not available	Rezafungin + Amphotericin B	Data not available	Data not available
...

FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism

Table 2: In Vitro Synergy Analysis of Rezafungin in Combination with Other Antifungals against Aspergillus Species

Aspergillus Species (Strain)	Rezafungin MEC (µg/mL)	Comparator Antifungal	Comparator MIC (µg/mL)	Combination	FICI	Interpretation
A. fumigatus (e.g., ATCC 204305)	Data not available	Voriconazole	Data not available	Rezafungin + Voriconazole	Data not available	Data not available
A. flavus (e.g., ATCC 204304)	Data not available	Posaconazole	Data not available	Rezafungin + Posaconazole	Data not available	Data not available
A. terreus (e.g., ATCC MYA-363)	Data not available	Amphotericin B	Data not available	Rezafungin + Amphotericin B	Data not available	Data not available
...

FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism

Table 3: In Vivo Efficacy of Rezafungin Combination Therapy in a Murine Model of Disseminated Candidiasis

Treatment Group	Fungal Burden (log ₁₀ CFU/g kidney)	% Survival (Day 21)
Vehicle Control	Data not available	Data not available
Rezafungin (dose)	Data not available	Data not available
Comparator Antifungal (dose)	Data not available	Data not available
Rezafungin + Comparator	Data not available	Data not available

Experimental Protocols

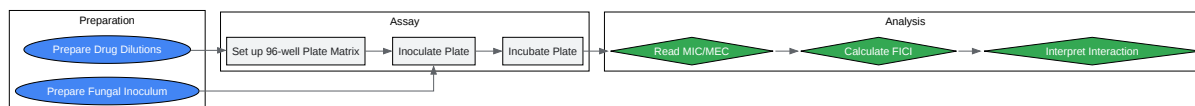
In Vitro Synergy Testing

1. Checkerboard Microdilution Assay

This method is the gold standard for quantitative in vitro synergy testing.

- Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of rezafungin in combination with another antifungal agent.
- Materials:
 - **Rezafungin acetate** powder
 - Comparator antifungal powder (e.g., voriconazole, isavuconazole, amphotericin B)
 - 96-well microtiter plates
 - RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
 - Fungal isolates (e.g., *Candida* spp., *Aspergillus* spp.)
 - Spectrophotometer or microplate reader
- Protocol:
 - Drug Preparation: Prepare stock solutions of rezafungin and the comparator antifungal in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of each drug in RPMI-1640 medium.
 - Plate Setup:
 - Dispense 50 μ L of RPMI-1640 into all wells of a 96-well plate.
 - Along the x-axis (e.g., columns 1-10), add 50 μ L of serial dilutions of rezafungin.
 - Along the y-axis (e.g., rows A-G), add 50 μ L of serial dilutions of the comparator antifungal.

- This creates a matrix of drug combinations. Include wells with each drug alone and a drug-free growth control.
- Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (M27 for yeasts, M38 for molds). The final concentration in the wells should be approximately 0.5×10^3 to 2.5×10^3 CFU/mL for yeasts and 0.4×10^4 to 5×10^4 CFU/mL for molds.
- Inoculation: Add 100 μ L of the fungal inoculum to each well.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Reading Results: Determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC for echinocandins against molds) for each drug alone and in combination. This is the lowest concentration showing significant growth inhibition (typically $\geq 50\%$ for MIC and observation of abnormal hyphal morphology for MEC).
- FICI Calculation:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$
- Interpretation:
 - Synergy: $\text{FICI} \leq 0.5$
 - Indifference: $0.5 < \text{FICI} \leq 4.0$
 - Antagonism: $\text{FICI} > 4.0$



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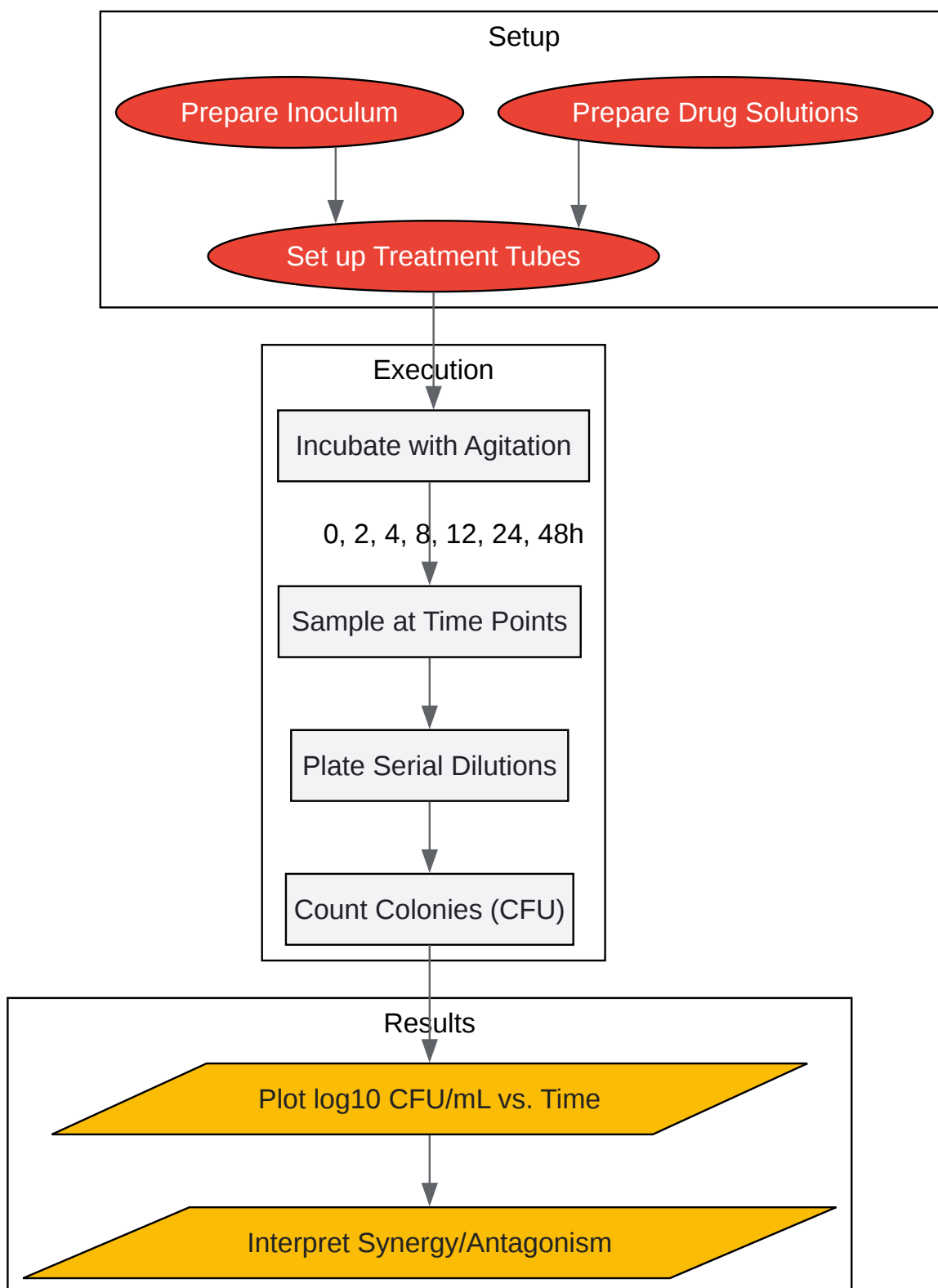
Checkerboard Assay Workflow

2. Time-Kill Assay

This dynamic method assesses the rate and extent of fungal killing over time.

- Objective: To evaluate the fungicidal or fungistatic activity of rezafungin in combination with another antifungal.
- Materials:
 - Same as for the checkerboard assay, plus sterile culture tubes and a colony counter.
- Protocol:
 - Drug and Inoculum Preparation: Prepare drug solutions and a standardized fungal inoculum as described for the checkerboard assay.
 - Assay Setup: In sterile tubes, combine the fungal inoculum with:
 - Drug-free medium (growth control)
 - Rezafungin alone (at a clinically relevant concentration, e.g., 0.5x, 1x, 2x MIC)
 - Comparator antifungal alone (at a clinically relevant concentration)
 - The combination of rezafungin and the comparator antifungal.

- Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
- Colony Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).
- Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
- Interpretation:
 - Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
 - Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
 - Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.
 - Fungicidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.



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Time-Kill Assay Workflow

In Vivo Efficacy Testing

1. Murine Model of Disseminated Candidiasis

This model is used to assess the in vivo efficacy of antifungal combinations in a systemic infection.

- Objective: To evaluate the effect of rezafungin combination therapy on fungal burden and survival in a mouse model of disseminated candidiasis.
- Materials:
 - Immunocompetent or immunocompromised mice (e.g., BALB/c or CD-1).
 - Candida isolate.
 - Rezafungin for injection.
 - Comparator antifungal for injection.
 - Sterile saline.
 - Materials for intravenous injection and organ harvesting.
- Protocol:
 - Immunosuppression (if applicable): Induce neutropenia using cyclophosphamide and/or cortisone acetate, administered prior to infection.
 - Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of a Candida species. The inoculum size should be optimized to cause a non-lethal infection for fungal burden studies or a lethal infection for survival studies.
 - Treatment Groups: Randomize mice into treatment groups:
 - Vehicle control
 - Rezafungin monotherapy

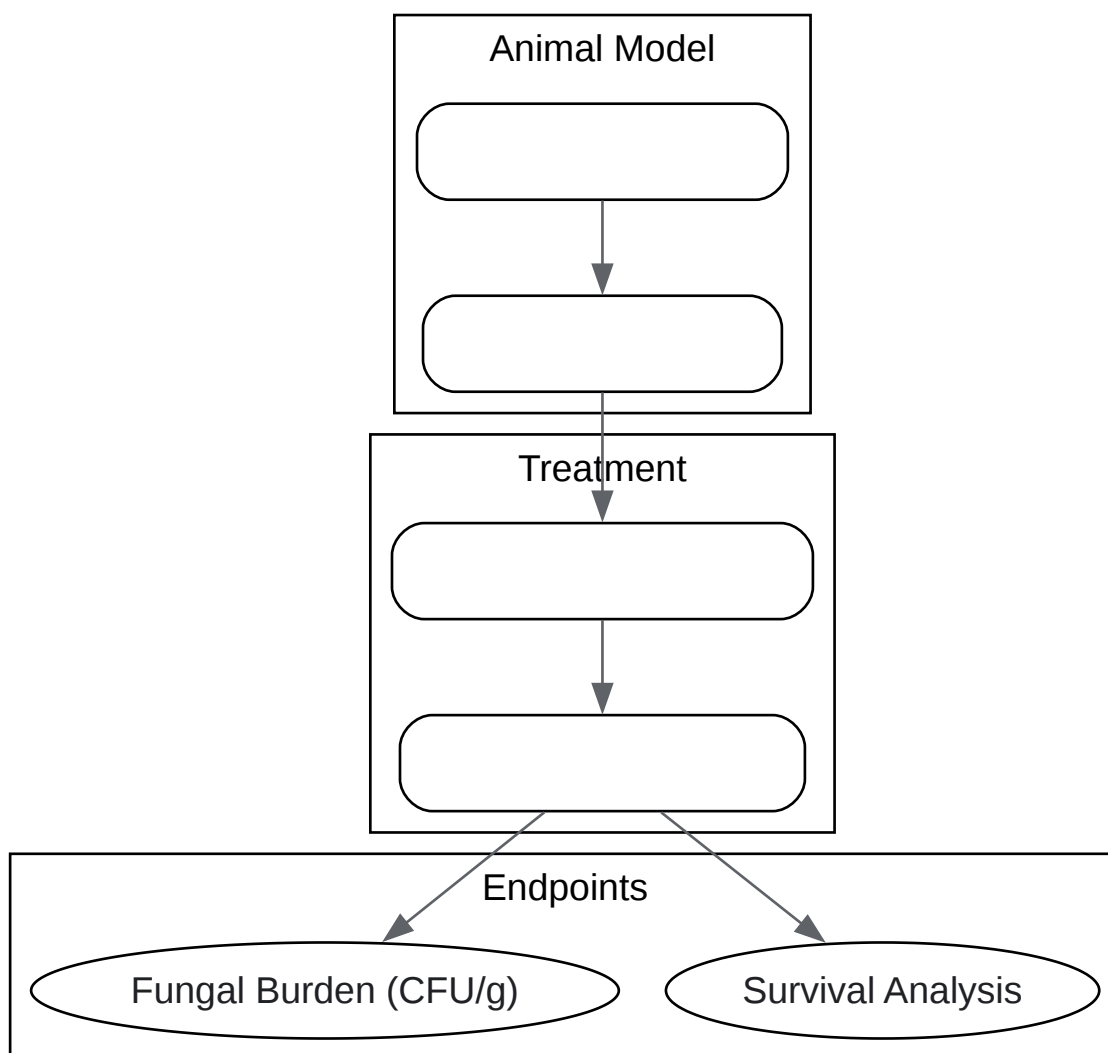
- Comparator antifungal monotherapy
- Rezafungin + comparator antifungal combination therapy
- Drug Administration: Administer drugs at clinically relevant doses and schedules. For rezafungin, a single dose may be sufficient due to its long half-life.
- Endpoint Assessment:
 - Fungal Burden: At a predetermined time point (e.g., 24, 48, or 72 hours post-treatment), euthanize a subset of mice from each group. Harvest target organs (typically kidneys), homogenize, and plate serial dilutions to determine the CFU per gram of tissue.
 - Survival: Monitor the remaining mice daily for a set period (e.g., 21 days) and record mortality.
- Data Analysis: Compare the mean log₁₀ CFU/g of tissue between treatment groups using appropriate statistical tests. For survival studies, use Kaplan-Meier survival analysis.

2. Murine Model of Invasive Aspergillosis

This model is used to evaluate antifungal combinations against a pulmonary fungal infection.

- Objective: To assess the impact of rezafungin combination therapy on survival and fungal burden in a mouse model of invasive aspergillosis.
- Materials:
 - Immunocompromised mice.
 - *Aspergillus fumigatus* isolate.
 - Antifungal agents as described above.
 - Materials for intranasal or intratracheal inoculation and organ harvesting.
- Protocol:
 - Immunosuppression: Induce profound and sustained neutropenia.

- Infection: Infect mice via intranasal or intratracheal instillation of a standardized *Aspergillus fumigatus* conidial suspension.
- Treatment Groups and Drug Administration: As described for the disseminated candidiasis model.
- Endpoint Assessment:
 - Fungal Burden: Harvest lungs at a predetermined time point, homogenize, and determine CFU per gram of tissue.
 - Survival: Monitor mice daily and record mortality.
- Data Analysis: As described for the disseminated candidiasis model.



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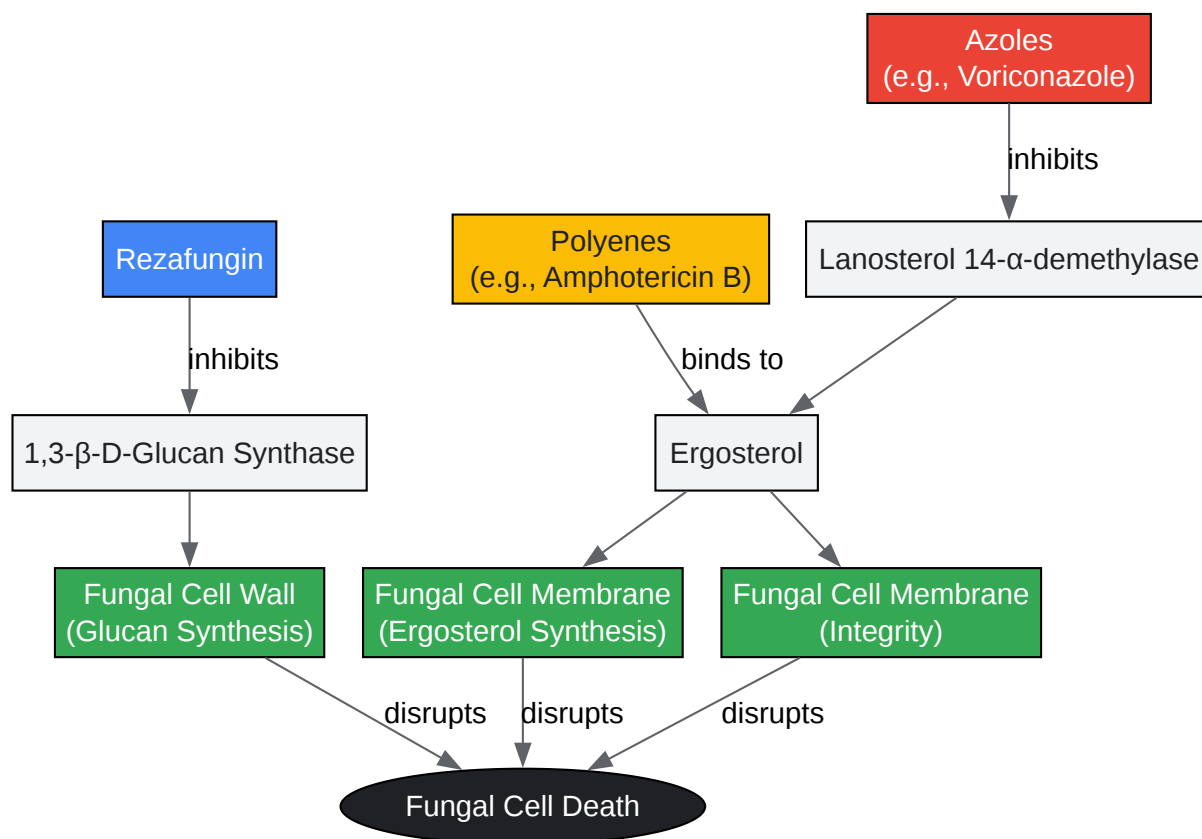
In Vivo Efficacy Study Workflow

Signaling Pathways and Logical Relationships

The primary mechanism of action for rezafungin is the inhibition of 1,3- β -D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. Azoles, on the other hand, inhibit lanosterol 14- α -demethylase, an enzyme involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane. Polyenes, like amphotericin B, bind directly to ergosterol, leading to the formation of pores and subsequent cell leakage.

The rationale for combining rezafungin with an azole or a polyene is based on the principle of targeting different essential cellular structures or pathways. This multi-target approach could

potentially lead to synergistic activity and may be particularly effective against resistant strains.



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Antifungal Mechanisms of Action

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